N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 2,5-dichlorophenyl carboxamide group. The dichlorophenyl moiety introduces electron-withdrawing effects, which may enhance binding affinity to biological targets or influence crystalline packing .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVBRVPAPQNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2,5-dichloroaniline with thiazolo[3,2-a]pyrimidine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK-cyclin complex, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of the target compound include derivatives with variations in the carboxamide substituent, heterocyclic ring oxidation states, and fused ring systems. Below is a comparative analysis:
Key Observations :
- Substituent Diversity : The target compound’s dichlorophenyl group contrasts with sulfonamide (7a), trifluoromethoxy (), and fluorophenyl () substituents. Chlorine’s stronger electron-withdrawing nature may enhance metabolic stability compared to fluorine or methoxy groups.
- Synthetic Routes : Most derivatives are synthesized via condensation reactions in acetic acid/anhydride systems, suggesting shared intermediates (e.g., thiazolo-pyrimidine cores). Yields range from 65% to 78%, with crystallization as a common purification step .
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal critical differences in ring puckering and intermolecular interactions:
- Puckering and Dihedral Angles :
- The ethyl carboxylate derivative in adopts a flattened boat conformation (C5 deviation = 0.224 Å), while the fluorophenyl analogue in exhibits a half-chair conformation. These differences may influence binding to biological targets.
- Dihedral angles between the thiazole and benzene rings vary significantly: 80.94° (trimethoxybenzylidene derivative ) vs. 9.6° (4-fluorophenyl derivative ), indicating substituent-dependent steric effects.
- Intermolecular Interactions :
Pharmacological Relevance
- Cholinesterase Inhibition : Pyrimidine derivatives are studied for Alzheimer’s disease due to interactions with acetylcholinesterase . The dichlorophenyl group’s electron-withdrawing properties could enhance binding to enzymatic active sites.
- Antimicrobial Activity : Sulfonamide derivatives (e.g., 7a ) exhibit antimicrobial properties, implying that the carboxamide group in the target compound may confer similar activity.
Q & A
Q. How to assess metabolic degradation pathways?
- Analytical Workflow :
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C5) using human liver microsomes .
- Stable Isotope Labeling : Track ¹³C-labeled analogs to confirm hydrolytic cleavage of the carboxamide group .
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